N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine
Overview
Description
N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine is a complex organic compound characterized by its unique molecular structure. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine typically involves multiple steps. One common method starts with the reaction of 4-nitroaniline with chloroacetyl chloride to form 4-nitrophenyl chloroacetamide. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. The hydrazide is subsequently cyclized with acetic anhydride to form the oxadiazole ring.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. The use of catalysts and controlled reaction conditions helps in achieving high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives and carboxylic acids.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted oxadiazoles and cyclopentanamines.
Scientific Research Applications
N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1,3,4-Oxadiazole derivatives
Cyclopentanamine derivatives
Other nitrophenyl-containing compounds
Properties
IUPAC Name |
N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-18(20)12-7-5-10(6-8-12)14-17-16-13(21-14)9-15-11-3-1-2-4-11/h5-8,11,15H,1-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQGHPMOABEZDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319866 | |
Record name | N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831952 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
855715-25-2 | |
Record name | N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.